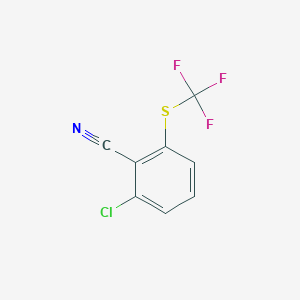

2-Chloro-6-(trifluoromethylthio)benzonitrile

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethylthio)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethylthio)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu) are often employed.

Major Products Formed

Substitution Reactions: Products include substituted benzonitriles with various functional groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Coupling Reactions: Products include more complex aromatic compounds.

Scientific Research Applications

2-Chloro-6-(trifluoromethylthio)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethylthio)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The nitrile group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-(trifluoromethylthio)benzonitrile

- 2-Chloro-5-(trifluoromethylthio)benzonitrile

- 2-Chloro-3-(trifluoromethylthio)benzonitrile

Uniqueness

2-Chloro-6-(trifluoromethylthio)benzonitrile is unique due to the specific positioning of the trifluoromethylthio group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its similar compounds .

Biological Activity

Overview

2-Chloro-6-(trifluoromethylthio)benzonitrile, a compound with the chemical formula C₈H₄ClF₃NS, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by the presence of a chloro group and a trifluoromethylthio moiety, which enhance its lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways. The trifluoromethylthio group is known to increase the compound's affinity for lipid membranes, facilitating its entry into cells and enhancing its interaction with proteins involved in critical cellular processes. The nitrile group can form hydrogen bonds with target proteins, influencing their conformation and activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, studies reported MIC values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been explored for its anticancer properties. In animal models, particularly xenograft models of renal cell carcinoma, treatment with this compound resulted in a notable reduction in tumor size and regression. At doses of 10 mg/kg administered thrice at 12-hour intervals, significant decreases in mRNA levels of hypoxia-inducible factors (HIF-2α) were observed, suggesting a mechanism involving the modulation of tumor microenvironment and angiogenesis .

Case Studies

- Renal Cell Carcinoma Model :

-

Antimicrobial Testing :

- Methodology : The compound was tested against a panel of bacterial strains using standard broth microdilution methods.

- Results : Demonstrated effective inhibition of bacterial growth with MIC values indicating strong potential as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-4-(trifluoromethylthio)benzonitrile | Structure | Moderate antimicrobial |

| 2-Chloro-5-(trifluoromethylthio)benzonitrile | Structure | Low anticancer activity |

| 2-Chloro-3-(trifluoromethylthio)benzonitrile | Structure | Notable cytotoxic effects |

The positioning of the trifluoromethylthio group significantly influences the reactivity and biological activity of these compounds. The unique arrangement in this compound results in enhanced interactions with biological targets compared to its isomers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-(trifluoromethylthio)benzonitrile, and how are reaction conditions optimized?

- Methodological Answer : A common route involves nucleophilic substitution using potassium thiophenolate and 2,6-dichlorobenzonitrile in dimethyl sulfoxide (DMSO) as a solvent. Cyclization in polyphosphoric acid (PPA) at 150–170°C yields intermediates, which are hydrolyzed to the final product. Temperature optimization is critical: higher temperatures (>170°C) favor isomerization, requiring careful monitoring via HPLC or GC-MS to ensure product fidelity .

Q. How is this compound characterized, and what purity thresholds are acceptable for research use?

- Methodological Answer : Characterization typically employs H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity assessment via HPLC with UV detection (>97% by area) is standard. Commercial suppliers like Kanto Reagents specify >97.0% purity (HPLC), validated using internal standards and calibration curves .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer : Key properties include:

- Molecular weight: 205.57 g/mol (CHClFN).

- Melting point: 52–54°C (experimentally determined).

- Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

These data inform solvent selection for reactions and crystallization protocols .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory toxicity. Use fume hoods, PPE (nitrile gloves, lab coats), and store at 2–8°C. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can computational methods predict the adsorption behavior of this compound on metal surfaces?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate adsorption energies and orientation. Studies on benzonitrile derivatives show preferential adsorption via the nitrile group on Ag and Au surfaces. Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) validate computational predictions .

Q. How can contradictory pharmacological data (e.g., receptor binding affinities) be resolved?

- Methodological Answer : Reproducibility requires:

- Triplicate experiments with statistical analysis (e.g., ANOVA).

- Standardized assay conditions (pH, temperature, solvent).

For calcium receptor studies, use cell lines stably expressing the receptor and control for batch-to-buffer variability. Data normalization to reference agonists (e.g., NPS R-568) minimizes experimental drift .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., substitution at chloro vs. trifluoromethylthio groups)?

- Methodological Answer :

- Electronic effects : The electron-withdrawing trifluoromethylthio group directs electrophilic attacks to the para position of the chloro substituent.

- Catalytic control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the chloro group. Monitor reaction progress via F NMR to track substituent stability .

Q. How does solvation free energy influence its reactivity in mixed solvent systems?

- Methodological Answer : Benzonitrile derivatives exhibit high solvation free energy in polar solvents (ΔG ~ -15 kcal/mol in water). In mixed solvents (e.g., acetonitrile/water), Kirkwood-Buff theory models preferential solvation. Experimental validation via UV-Vis spectroscopy tracks solvatochromic shifts .

Properties

IUPAC Name |

2-chloro-6-(trifluoromethylsulfanyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFWHVKWCOWITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246164 | |

| Record name | 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-54-5 | |

| Record name | 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-[(trifluoromethyl)thio]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.